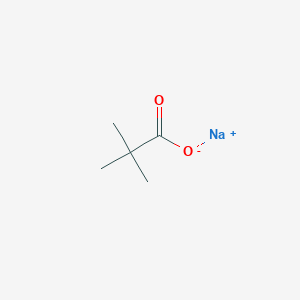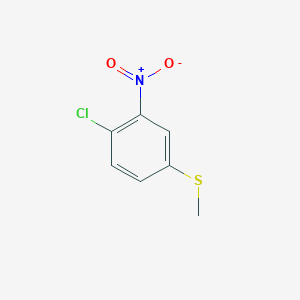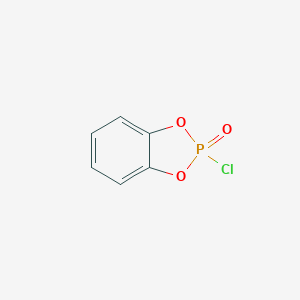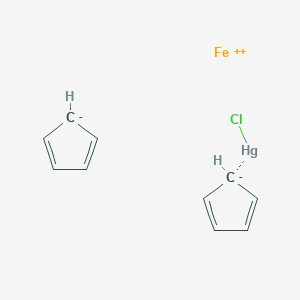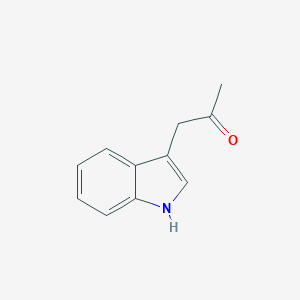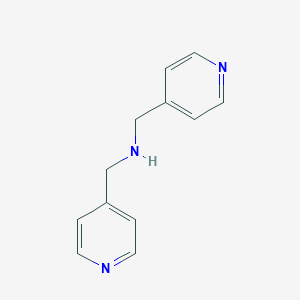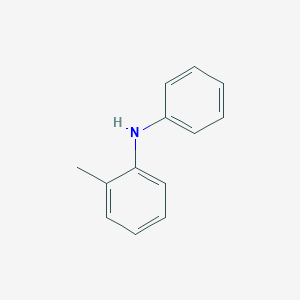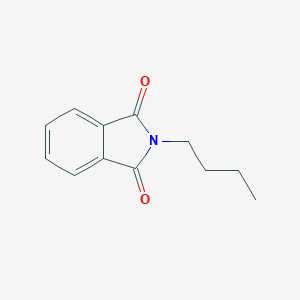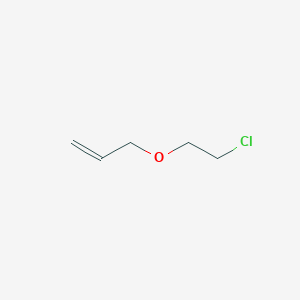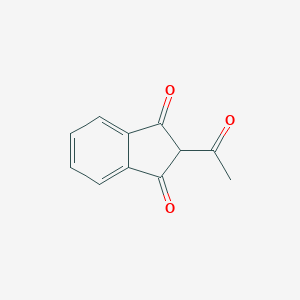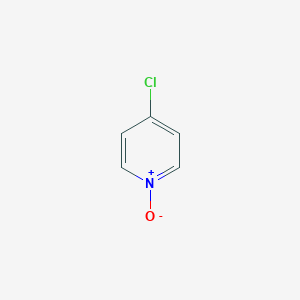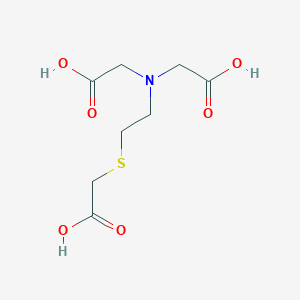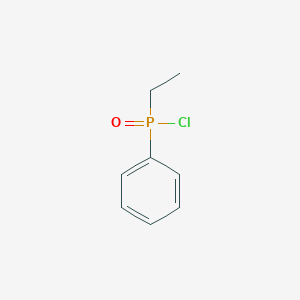
Ethyl(phenyl)phosphinoyl chloride
Vue d'ensemble
Description
Ethyl(phenyl)phosphinoyl chloride is a compound that belongs to the class of organophosphorus compounds. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. In
Mécanisme D'action
Ethyl(phenyl)phosphinoyl chloride acts as a nucleophile in organic reactions. It reacts with electrophiles to form new chemical bonds. This property makes it a valuable reagent in organic synthesis. Additionally, Ethyl(phenyl)phosphinoyl chloride can act as a Lewis acid catalyst in certain reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Ethyl(phenyl)phosphinoyl chloride. However, it is known to be toxic and can cause harm to human health if not handled properly. It can cause skin and eye irritation, respiratory problems, and other health issues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl(phenyl)phosphinoyl chloride is its versatility in organic synthesis. It can be used as a reagent in various reactions, making it a valuable tool in the laboratory. However, its toxicity and potential health hazards make it challenging to handle. It requires special precautions and safety measures to be taken when handling this compound.
Orientations Futures
There are several future directions for the research on Ethyl(phenyl)phosphinoyl chloride. One potential area of research is the development of safer and more environmentally friendly synthesis methods. Another area of research is the exploration of its potential applications in the development of new materials, such as polymers and coatings. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, Ethyl(phenyl)phosphinoyl chloride is a valuable compound with potential applications in various fields. Its versatility in organic synthesis makes it a valuable tool in the laboratory. However, its toxicity and potential health hazards require special precautions and safety measures to be taken when handling this compound. Further research is needed to explore its potential applications and understand its impact on human health and the environment.
Applications De Recherche Scientifique
Ethyl(phenyl)phosphinoyl chloride has been extensively studied for its applications in various fields. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in various organic reactions. Furthermore, Ethyl(phenyl)phosphinoyl chloride has been used in the development of new materials, such as polymers and coatings.
Propriétés
Numéro CAS |
1499-22-5 |
|---|---|
Nom du produit |
Ethyl(phenyl)phosphinoyl chloride |
Formule moléculaire |
C8H10ClOP |
Poids moléculaire |
188.59 g/mol |
Nom IUPAC |
[chloro(ethyl)phosphoryl]benzene |
InChI |
InChI=1S/C8H10ClOP/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
IHJRCKILKAJAQT-UHFFFAOYSA-N |
SMILES |
CCP(=O)(C1=CC=CC=C1)Cl |
SMILES canonique |
CCP(=O)(C1=CC=CC=C1)Cl |
Synonymes |
ETHYL PHENYL PHOSPHINSAEURECHLORID |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

